REACTION_SMILES
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[Br-:1].[C:19]([CH:20]([CH:21]([C:22]([O-:23])=[O:24])[OH:25])[OH:26])([O-:27])=[O:28].[CH2:42]1[O:43][CH2:44][CH2:45][CH2:46]1.[CH3:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41].[Cl:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1.[K+:29].[Na+:30].[c:2]1([CH3:11])[c:3]([Mg+:10])[c:4]([CH3:9])[cH:5][c:6]([CH3:8])[cH:7]1>>[c:2]1([CH3:11])[c:3](-[c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[c:4]([CH3:9])[cH:5][c:6]([CH3:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])C(O)C(O)C(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cc1cc(C)c([Mg+])c(C)c1
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Name
|
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Type
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product
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Smiles
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Cc1cc(C)c(-c2ccccc2)c(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |